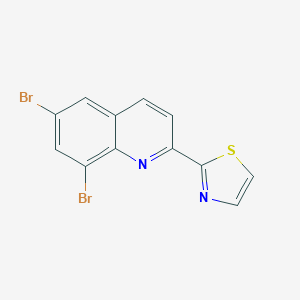

6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

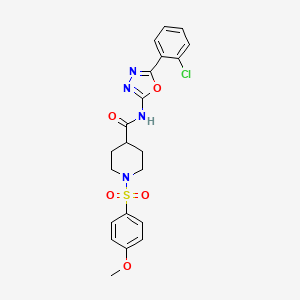

6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline is a compound that contains a quinoline ring, which is a nitrogenous tertiary base . The quinoline ring is a well-known heterocyclic compound with a chemical formula of C9H7N . This compound also contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Quinoline derivatives have been shown to undergo various chemical reactions . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Organic Optoelectronic Devices

Research on quinoxalinothiadiazole-containing dibromides, which share structural similarities with 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline, highlights their potential as strong electron-accepting building blocks for creating highly efficient narrow-bandgap D–A conjugated polymers. These compounds are crucial for the development of organic optoelectronic devices due to their promising electron-accepting capabilities (Keshtov et al., 2016).

Anticancer Activity

Quinoline derivatives, including structures related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising results against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (George et al., 2019).

Material Chemistry and Catalysis

Copper(ii) complexes featuring derivatives of 2,2':6',2''-terpyridine and 2,6-di(thiazol-2-yl)pyridine substituted with quinolines, which are structurally related to the compound , have been explored for their antiproliferative activity against cancer cells and catalytic activity in the oxidation of alkanes and alcohols with peroxides. These findings indicate the versatility of quinoline derivatives in both biomedical and chemical synthesis applications (Choroba et al., 2019).

Antioxidant and Antimicrobial Activity

Studies have also focused on the antioxidant and antimicrobial activities of novel n-heteroaromatic hydrazonyl-thiazoles containing quinoline bases. These compounds showed significant activities against various bacteria and fungi strains, in addition to excellent antioxidative properties, suggesting their potential in developing new antimicrobial and antioxidant agents (Kokanov et al., 2021).

Wirkmechanismus

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Zukünftige Richtungen

Research on thiazole and quinoline derivatives is ongoing due to their extensive biological activities against different types of diseases . These compounds are being designed and synthesized by chemists through new strategies, and the synthesized molecules are being screened for their efficacy against the typical drugs in the market . The future directions in this field could involve the development of less toxic and more potent derivatives for the treatment of various health threats .

Biochemische Analyse

Biochemical Properties

Thiazoles, including 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific thiazole derivative and the biological context.

Cellular Effects

Thiazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to limited specific studies. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-(6,8-dibromoquinolin-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2S/c13-8-5-7-1-2-10(12-15-3-4-17-12)16-11(7)9(14)6-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFPFYFPBFFPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)

![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)

![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)

![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)